3-Nitro-5-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

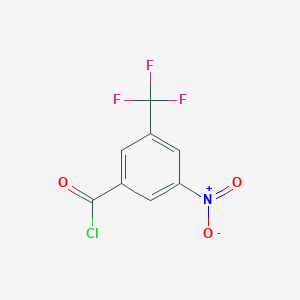

3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 . It is a building block used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves synthetic precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with sodium salts of N, N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .Physical And Chemical Properties Analysis

This compound is a clear light yellow liquid . It has a molecular weight of 253.56 g/mol .Aplicaciones Científicas De Investigación

Application in Synthesis of Heterocyclic Compounds

3-Nitro-5-(trifluoromethyl)benzoyl chloride is used in the synthesis of heterocyclic compounds. For example, it has been applied in the formation of 3-aryl-5-nitroisocoumarins under Friedel-Crafts conditions. This synthesis involves the treatment of 5-nitroisocoumarin with aromatic acyl chlorides, including this compound, to yield 3-aryl-5-nitroisocoumarins (Sunderland, Thompson, & Threadgill, 2007).

Use in Time-Resolved Infrared Spectroscopy

This chemical has also been studied in time-resolved infrared spectroscopy. It has been involved in the generation of benzoyl nitroside in solution, which was observed by laser photolysis and studied for its reaction kinetics (Cohen, Zeng, King, & Toscano, 2003).

Role in Antimicrobial Research

In antimicrobial research, derivatives of this compound, such as triazole-thione derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were synthesized using this compound and characterized by spectral techniques, indicating its potential in developing new antimicrobial agents (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

Importance in Drug Intermediate Synthesis

This compound is significant in synthesizing important drug intermediates. Its synthesis from 1,3-bis(trifluoromethyl)benzene has been optimized, indicating its economic value in pharmaceutical research (Zhou Xiao-rui, 2006).

Application in Nucleophilic Substitution Reactions

The chemical is involved in nucleophilic substitution reactions. One study focused on the synthesis of benzoxazole derivatives starting from various benzoyl chloride derivatives, including this compound, under solvent-free conditions. This demonstrated its utility in creating novel organic compounds (Vosooghi et al., 2014).

Use in Homogeneous Acylation of Cellulose

This compound has been used in the homogeneous acylation of cellulose. It was employed to synthesize cellulose benzoates in an ionic liquid medium, showcasing its role in modifying natural polymers for various applications (Zhang et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various organic compounds .

Mode of Action

It has been used in the preparation of intermediates for the synthesis of c-2 and c-3 substituted pyrazolo[1,5-a]pyrimidines . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the creation of new compounds.

Pharmacokinetics

As a result, its impact on bioavailability is currently unknown .

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of various organic compounds .

Propiedades

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-5(8(10,11)12)3-6(2-4)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFYRJZINHXBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626880 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-79-6 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)